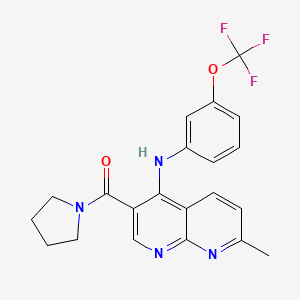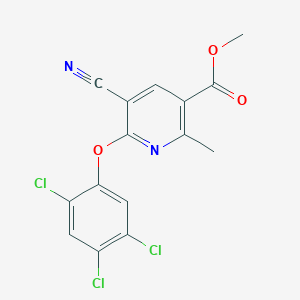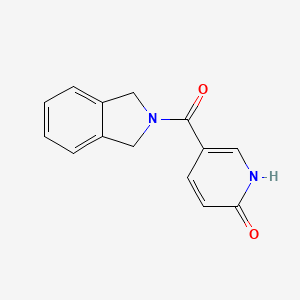
5-(isoindoline-2-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isoindoline-2-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Also known as IPC, it is a heterocyclic compound that contains a pyridine and an isoindoline ring.
作用機序
The mechanism of action of IPC is not fully understood. However, studies have suggested that IPC may exert its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. IPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis.
Biochemical and Physiological Effects:
IPC has been shown to have various biochemical and physiological effects. In animal studies, IPC has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. IPC has also been shown to inhibit the growth of cancer cells and promote apoptosis.
実験室実験の利点と制限
IPC has several advantages for lab experiments, including its low toxicity and high stability. However, its low solubility in water and limited availability may pose challenges for certain experiments.
将来の方向性
IPC has a wide range of potential applications, and future research may focus on further exploring its anti-inflammatory, anti-cancer, and anti-microbial properties. IPC may also be studied for its potential applications in organic electronics and materials science. Additionally, further research may focus on developing more efficient synthesis methods for IPC and improving its solubility in water.
合成法
IPC can be synthesized through a multistep process involving the reaction of 2-aminonicotinic acid with phthalic anhydride, followed by cyclization and reduction. The yield of IPC obtained through this method is typically around 50%.
科学的研究の応用
IPC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, IPC has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. IPC has also been used as a building block for the development of organic semiconductors and light-emitting diodes.
特性
IUPAC Name |
5-(1,3-dihydroisoindole-2-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-6-5-10(7-15-13)14(18)16-8-11-3-1-2-4-12(11)9-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLJJSSFFMRFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isoindoline-2-carbonyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)
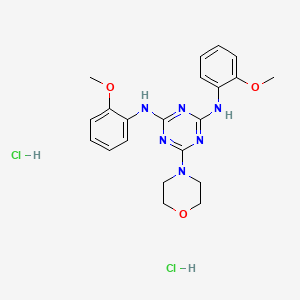
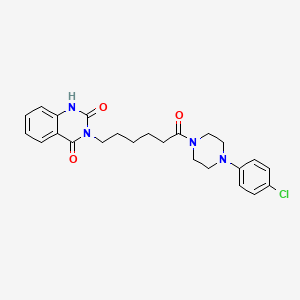
amine hydrochloride](/img/structure/B2880647.png)
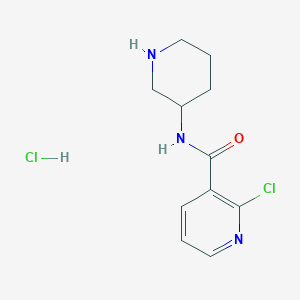
![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)
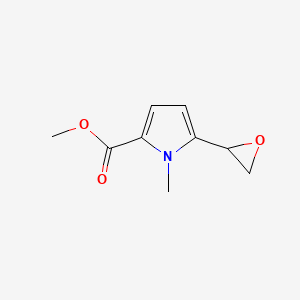
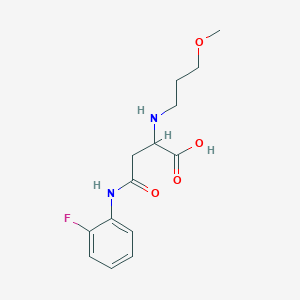
![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

